2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
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Overview
Description
2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a complex heterocyclic compound It features a unique structure that combines an oxadiazole ring with a triazinoindazole core
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been found to target various proteins and enzymes . For instance, some oxadiazoles target DprE1, an enzyme involved in the biogenesis of the mycobacterial cell wall .
Mode of Action
Oxadiazoles generally interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Some oxadiazoles have been found to inhibit the function of dpre1, an enzyme involved in the biogenesis of the mycobacterial cell wall . This inhibition can disrupt the synthesis of the cell wall, affecting the survival and growth of the bacteria.
Result of Action
The inhibition of target enzymes or proteins by oxadiazoles can lead to disruption of essential biochemical pathways, potentially leading to the death of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by its attachment to the triazinoindazole core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of the oxadiazole and triazinoindazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-18-16-13-8-4-5-9-14(13)21-24(16)11-19-23(18)10-15-20-17(26-22-15)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSJENBPRSHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=NOC(=N4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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